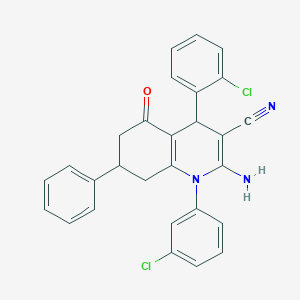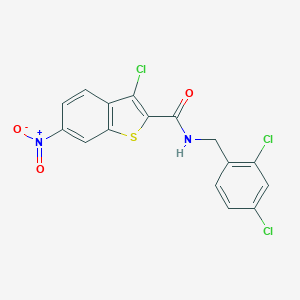![molecular formula C13H13ClN4O B445846 4-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B445846.png)
4-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is a chemical compound with the molecular formula C13H13ClN4O. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzohydrazide moiety linked to a pyrazole ring through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 1-ethyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalytic amount of acid, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted benzohydrazides with various functional groups.
Scientific Research Applications
4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antileishmanial agent.
Medicine: Studied for its potential therapeutic effects against diseases like malaria and leishmaniasis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound binds to the active site of the enzyme pteridine reductase 1 (PTR1), inhibiting its function and thereby affecting the survival of the parasite. The binding is characterized by strong hydrophobic interactions and favorable binding free energy .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(1-methyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- 4-chloro-N’-[(1-phenyl-1H-pyrazol-4-yl)methylene]benzohydrazide
- 4-chloro-N’-[(1-ethyl-1H-imidazol-4-yl)methylene]benzohydrazide
Uniqueness
4-chloro-N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring enhances its lipophilicity and potentially its biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H13ClN4O |
|---|---|
Molecular Weight |
276.72g/mol |
IUPAC Name |
4-chloro-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H13ClN4O/c1-2-18-9-10(8-16-18)7-15-17-13(19)11-3-5-12(14)6-4-11/h3-9H,2H2,1H3,(H,17,19)/b15-7+ |
InChI Key |
ICJHACYZBDPMJC-VIZOYTHASA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=N/NC(=O)C2=CC=C(C=C2)Cl |
SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN1C=C(C=N1)C=NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE](/img/structure/B445763.png)
![N'-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B445765.png)
![N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B445766.png)
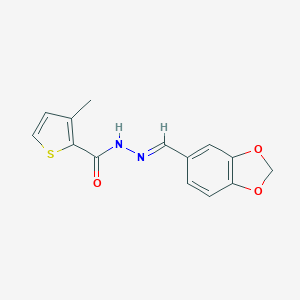
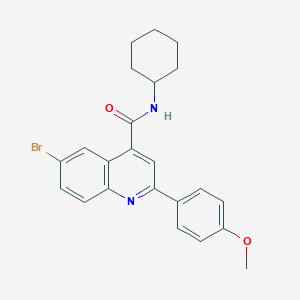
![N'-{(Z)-[4-methoxy-3-(phenoxymethyl)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B445770.png)
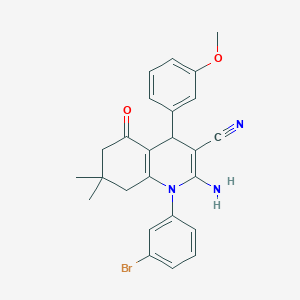
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-chloro-2-thiophenecarboxamide](/img/structure/B445775.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-bromo-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B445776.png)
![N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B445779.png)
![Ethyl 4,5-dimethyl-2-{[(2-naphthyloxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B445784.png)
![3-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445785.png)
